Thymoctonan

Übersicht

Beschreibung

Thymoctonan, auch bekannt als Thymischer humoraler Faktor Gamma-2, ist ein Oktapeptid-Thymushormon, das von Yeda Research and Development Co. Ltd. patentiert wurde. Es ist für seine immunregulierenden Eigenschaften bekannt und hat in präklinischen Modellen eine potente Antitumoraktivität gezeigt. This compound verstärkt die spezifische zytotoxische Reaktion von Immunmilzzellen signifikant und verbessert deren Kompetenz in der adoptiven Immuntherapie, wenn es mit Chemotherapeutika wie Melphalan kombiniert wird .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

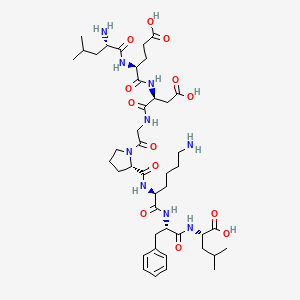

This compound wird durch Peptidsynthesetechniken synthetisiert, bei denen Aminosäuren nacheinander hinzugefügt werden, um die Oktapeptidkette zu bilden. Die spezifische Sequenz für this compound ist L-Leucin, L-Leucyl-L-alpha-Glutamyl-L-alpha-Aspartylglycyl-L-Prolyl-L-Lysyl-L-Phenylalanyl .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Festphasenpeptidsynthese (SPPS), eine weit verbreitete Methode zur Synthese von Peptiden. Diese Methode ermöglicht die effiziente und skalierbare Produktion von this compound, indem die erste Aminosäure an ein festes Harz gebunden wird und nacheinander geschützte Aminosäuren hinzugefügt werden. Das Endprodukt wird dann vom Harz abgespalten und gereinigt .

Chemische Reaktionsanalyse

Reaktionstypen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation und Reduktion: Diese Reaktionen können die Aminosäurereste innerhalb des Peptids modifizieren und möglicherweise seine biologische Aktivität verändern.

Häufige Reagenzien und Bedingungen

Hydrolyse: Enzymatische Hydrolyse unter Verwendung von Peptidasen.

Oxidation und Reduktion: Häufige Reagenzien sind Wasserstoffperoxid für die Oxidation und Reduktionsmittel wie Dithiothreitol.

Hauptprodukte, die gebildet werden

Die Hauptfragmente, die durch die Hydrolyse von this compound gebildet werden, sind Glu-Asp-Gly-Pro-Lys-Phe-Leu, Asp-Gly-Pro-Lys-Phe-Leu und Glu-Asp-Gly-Pro-Lys .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Immuntherapie: Verbessert die zytotoxische Reaktion von Immunmilzzellen und verbessert deren Kompetenz in der adoptiven Immuntherapie.

Antitumoraktivität: Zeigt eine potente Antitumoraktivität in präklinischen Modellen, was es zu einem potenziellen Kandidaten für die Krebsbehandlung macht.

Antivirales Potenzial: Verbessert das antivirale Potenzial von Immunmilzzellen gegen Murines Cytomegalievirus.

HIV-Forschung: Untersucht auf seine Auswirkungen auf die HIV-Last und die T-Zellfunktion bei HIV-positiven Personen.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Immunantwort moduliert. Es verstärkt die spezifische zytotoxische Reaktion von Immunmilzzellen und verbessert deren Fähigkeit, Tumorzellen zu erkennen und zu zerstören. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Aktivierung von zytotoxischen T-Zellen und die Verbesserung der Kompetenz von Immunzellen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Thymoctonan is synthesized through peptide synthesis techniques, which involve the sequential addition of amino acids to form the octapeptide chain. The specific sequence for this compound is L-leucine, L-leucyl-L-alpha-glutamyl-L-alpha-aspartylglycyl-L-prolyl-L-lysyl-L-phenylalanyl .

Industrial Production Methods

Industrial production of this compound involves solid-phase peptide synthesis (SPPS), a widely used method for synthesizing peptides. This method allows for the efficient and scalable production of this compound by anchoring the first amino acid to a solid resin and sequentially adding protected amino acids. The final product is then cleaved from the resin and purified .

Analyse Chemischer Reaktionen

Types of Reactions

Thymoctonan undergoes various chemical reactions, including:

Hydrolysis: This compound is rapidly degraded by peptidases in blood, resulting in the formation of smaller peptide fragments.

Oxidation and Reduction: These reactions can modify the amino acid residues within the peptide, potentially altering its biological activity.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using peptidases.

Oxidation and Reduction: Common reagents include hydrogen peroxide for oxidation and reducing agents like dithiothreitol.

Major Products Formed

The main fragments formed from this compound hydrolysis include Glu-Asp-Gly-Pro-Lys-Phe-Leu, Asp-Gly-Pro-Lys-Phe-Leu, and Glu-Asp-Gly-Pro-Lys .

Wissenschaftliche Forschungsanwendungen

Thymoctonan has a wide range of scientific research applications, including:

Immunotherapy: Enhances the cytotoxic response of immune spleen cells and improves their competence in adoptive immunotherapy.

Anti-tumor Activity: Demonstrates potent anti-tumor activity in preclinical models, making it a potential candidate for cancer treatment.

Anti-viral Potential: Enhances the anti-viral potential of immune spleen cells against murine cytomegalovirus.

HIV Research: Investigated for its effects on HIV load and T-cell function in HIV-positive individuals.

Wirkmechanismus

Thymoctonan exerts its effects by modulating the immune response. It enhances the specific cytotoxic response of immune spleen cells, improving their ability to target and destroy tumor cells. The molecular targets and pathways involved include the activation of cytotoxic T-cells and the enhancement of immune cell competence .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Thymosin Alpha-1: Ein weiteres Thymuspeptid mit immunmodulatorischen Eigenschaften.

Thymopoietin: Ein Thymushormon, das an der T-Zelldifferenzierung beteiligt ist.

Thymulin: Ein Thymuspeptid, das die Immunfunktion moduliert.

Einzigartigkeit von Thymoctonan

This compound ist aufgrund seiner spezifischen Sequenz und seiner potenten immunregulierenden Eigenschaften einzigartig. Es hat eine signifikante Antitumoraktivität gezeigt und die Kompetenz von Immunmilzzellen in der adoptiven Immuntherapie verbessert, was es zu einem vielversprechenden Kandidaten für die Krebs- und Virusinfektionsforschung macht .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H67N9O13/c1-24(2)19-27(45)37(58)47-29(15-16-35(54)55)40(61)50-31(22-36(56)57)38(59)46-23-34(53)52-18-10-14-33(52)42(63)48-28(13-8-9-17-44)39(60)49-30(21-26-11-6-5-7-12-26)41(62)51-32(43(64)65)20-25(3)4/h5-7,11-12,24-25,27-33H,8-10,13-23,44-45H2,1-4H3,(H,46,59)(H,47,58)(H,48,63)(H,49,60)(H,50,61)(H,51,62)(H,54,55)(H,56,57)(H,64,65)/t27-,28-,29-,30-,31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJVPTKMDYSZDU-MRNVWEPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H67N9O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

918.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107489-37-2 | |

| Record name | Thymoctonan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107489372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

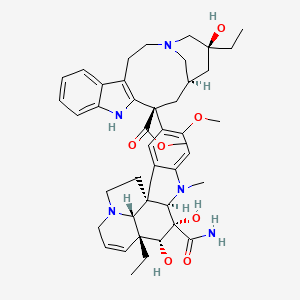

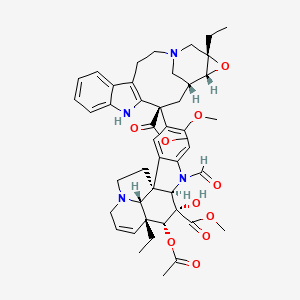

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

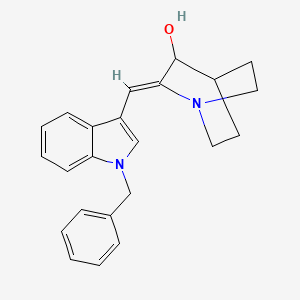

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Bis(naphthalen-1-ylmethyl)amino]butanoic acid](/img/structure/B1683075.png)

![n-Hydroxy-2-[(4-methoxy-benzenesulfonyl)-pyridin-3-ylmethyl-amino]-3-methyl-benzamide](/img/structure/B1683078.png)